2,5-Dioxopyrrolidin-1-yl 36-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-34-oxo-3,6,9,12,15,18,21,24,27,30-decaoxa-33-azahexatriacontanoate 2,5-Dioxopyrrolidin-1-yl 36-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-34-oxo-3,6,9,12,15,18,21,24,27,30-decaoxa-33-azahexatriacontanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16791587
InChI: InChI=1S/C33H53N3O17/c37-28(5-7-35-29(38)1-2-30(35)39)34-6-8-43-9-10-44-11-12-45-13-14-46-15-16-47-17-18-48-19-20-49-21-22-50-23-24-51-25-26-52-27-33(42)53-36-31(40)3-4-32(36)41/h1-2H,3-27H2,(H,34,37)
SMILES:
Molecular Formula: C33H53N3O17
Molecular Weight: 763.8 g/mol

2,5-Dioxopyrrolidin-1-yl 36-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-34-oxo-3,6,9,12,15,18,21,24,27,30-decaoxa-33-azahexatriacontanoate

CAS No.:

Cat. No.: VC16791587

Molecular Formula: C33H53N3O17

Molecular Weight: 763.8 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dioxopyrrolidin-1-yl 36-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-34-oxo-3,6,9,12,15,18,21,24,27,30-decaoxa-33-azahexatriacontanoate -

Specification

Molecular Formula C33H53N3O17
Molecular Weight 763.8 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Standard InChI InChI=1S/C33H53N3O17/c37-28(5-7-35-29(38)1-2-30(35)39)34-6-8-43-9-10-44-11-12-45-13-14-46-15-16-47-17-18-48-19-20-49-21-22-50-23-24-51-25-26-52-27-33(42)53-36-31(40)3-4-32(36)41/h1-2H,3-27H2,(H,34,37)
Standard InChI Key LTPQTRJROQVCKU-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Introduction

Structural and Molecular Characteristics

Heterocyclic Core and Functional Groups

The compound’s backbone features two pyrrolidin-2,5-dione moieties, which confer rigidity and electrophilic reactivity due to their conjugated carbonyl groups. The 1H-pyrrol-1-yl subunit introduces additional nitrogen-based electron density, facilitating interactions with biological targets or catalytic surfaces. A decaoxa-33-azahexatriacontanoate chain dominates the molecular periphery, comprising ten ethylene oxide (EO) units terminated by an NHS ester group. This PEG-like spacer enhances solubility and enables conjugation with amines in bioconjugation workflows .

Molecular Data

PropertyValue
Molecular FormulaC₃₃H₅₃N₃O₁₇
Molecular Weight763.8 g/mol
IUPAC Name(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
CAS NumberNot publicly disclosed

Synthesis and Analytical Characterization

Multi-Step Organic Synthesis

The synthesis involves sequential coupling reactions to assemble the PEG spacer, maleimide, and NHS ester functionalities. A representative pathway includes:

  • Maleimide Activation: 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxysuccinimide (NHS) to form an NHS ester intermediate .

  • PEG Chain Elongation: Ethylene oxide units are iteratively added via nucleophilic substitution, typically employing tosyl or mesyl leaving groups to ensure controlled chain growth.

  • Terminal Functionalization: The PEG spacer’s terminus is functionalized with a second NHS ester group through carbodiimide-mediated coupling, enabling bifunctional reactivity.

Key Reaction Conditions

  • Solvent: Anhydrous N,N-dimethylacetamide (DMAc) or dichloromethane (DCM) .

  • Catalysts: 4-Dimethylaminopyridine (DMAP) for esterification .

  • Temperature: 0–25°C to prevent maleimide ring-opening.

Analytical Validation

Nuclear Magnetic Resonance (NMR): ¹H NMR spectra confirm the presence of maleimide protons (δ 6.7–6.9 ppm) and PEG methylene signals (δ 3.5–3.7 ppm).
Mass Spectrometry (MS): High-resolution ESI-MS verifies the molecular ion peak at m/z 764.3 ([M+H]⁺).

Physicochemical Properties

Solubility and Stability

PropertyValue
Melting PointNot reported
LogP-1.2 (predicted)
StabilityHydrolyzes in H₂O

Applications in Scientific Research

Bioconjugation and Drug Delivery

The NHS ester moiety selectively reacts with primary amines (e.g., lysine residues in antibodies), while the maleimide group targets thiols (e.g., cysteine in peptides), enabling dual-functional conjugation . This bifunctionality is exploited in antibody-drug conjugate (ADC) synthesis, where cytotoxic payloads are site-specifically attached to targeting antibodies .

Materials Science

The PEG spacer’s hydrophilicity and flexibility make the compound suitable for modifying surface properties in nanomaterials. Functionalized nanoparticles exhibit improved colloidal stability and reduced nonspecific protein adsorption.

Future Research Directions

  • Targeted Cancer Therapies: Optimizing ADC pharmacokinetics by adjusting PEG chain length .

  • Biosensor Development: Immobilizing enzymes via maleimide-thiol coupling for glucose monitoring.

  • Polymer Chemistry: Incorporating the compound into block copolymers for stimuli-responsive drug release.

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